2-(Diethoxyphosphoryl)butanoic acid

Description

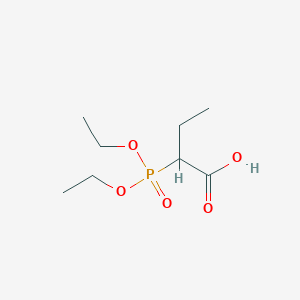

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphorylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETDVWKQOUDENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447284 | |

| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117898-77-8 | |

| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Diethoxyphosphoryl Butanoic Acid

Role as a Phosphonate (B1237965) Carbanion Precursor in Olefination Reactions

2-(Diethoxyphosphoryl)butanoic acid serves as a precursor to phosphonate carbanions, which are pivotal intermediates in carbon-carbon double bond formation. These carbanions are typically generated by deprotonation of the α-carbon to the phosphoryl group using a suitable base. The resulting nucleophilic species is central to the Horner-Wadsworth-Emmons (HWE) reaction.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters and other electron-deficient alkenes. nrochemistry.comresearchgate.netorganic-chemistry.orgalfa-chemistry.comyoutube.comarkat-usa.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. organic-chemistry.orgwikipedia.org In the context of this compound, deprotonation at the C2 position generates a carbanion that can react with various carbonyl compounds.

The HWE reaction is favored for its ability to produce predominantly E-alkenes and for the ease of removal of the phosphate (B84403) byproduct, which is typically water-soluble. organic-chemistry.orgalfa-chemistry.comwikipedia.org The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding Wittig reagents, allowing them to react with a broader range of aldehydes and ketones under milder conditions. nrochemistry.comwikipedia.org The reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com

Mechanistic Studies of HWE Reaction Stereoselectivity (E/Z Isomer Control)

The stereochemical outcome of the HWE reaction, yielding either the E or Z isomer of the resulting alkene, is a subject of significant mechanistic investigation. elsevierpure.com The reaction proceeds through the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate oxaphosphetane. nrochemistry.com The stereochemistry is influenced by steric factors during this addition step. organic-chemistry.org

Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgwikipedia.org This preference is attributed to the reversibility of the initial addition and the subsequent elimination steps, allowing for equilibration to the more stable trans-intermediate. wikipedia.org Computational studies have shown that the transition state leading to the trans-olefin is lower in energy than that leading to the cis-olefin. nih.gov

However, modifications to the reaction conditions and the structure of the phosphonate reagent can alter the stereoselectivity. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base and solvent systems (e.g., KHMDS and 18-crown-6 (B118740) in THF) to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.comwikipedia.org This is because the electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-isomer. nrochemistry.comwikipedia.org

Variations and Optimized Conditions for HWE Reactions with Phosphonates

Various modifications to the standard HWE reaction conditions have been developed to improve yields, stereoselectivity, and substrate scope. The choice of base, solvent, and temperature can significantly impact the reaction outcome. elsevierpure.com For example, using sodium hydride in DMF has been shown to be effective for certain phosphonates. researchgate.net

For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride and an amine base, provide a milder alternative. nrochemistry.com The choice of the phosphonate ester group can also influence stereoselectivity; for instance, diisopropyl phosphonates have been used to enhance (Z,E:E,E)-stereoselectivity in certain syntheses. alfa-chemistry.com

The following table summarizes some of the key variations and their effects on the HWE reaction:

| Variation | Reagents/Conditions | Outcome |

| Still-Gennari | Phosphonates with electron-withdrawing groups, KHMDS, 18-crown-6, THF | Favors (Z)-alkene formation nrochemistry.comyoutube.comwikipedia.org |

| Masamune-Roush | LiCl, amine base | Milder conditions for base-sensitive substrates nrochemistry.com |

| Paterson Conditions | Diisopropyl phosphonates | Can enhance stereoselectivity alfa-chemistry.com |

| Sodium Hydride in DMF | NaH, DMF | Effective for specific phosphonate substrates researchgate.net |

Nef Reaction Pathways of Related Nitroalkanoic Acids

The Nef reaction is the conversion of a primary or secondary nitroalkane into a carbonyl compound through hydrolysis of its corresponding nitronate salt. wikipedia.orgorganic-chemistry.org This reaction is mechanistically relevant to the chemistry of related functional groups, including those found in derivatives of this compound.

The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate salt. organic-chemistry.orgyoutube.com This is followed by protonation in a strongly acidic medium, leading to the formation of a nitronic acid, which then rearranges and hydrolyzes to yield the carbonyl compound and nitrous oxide. wikipedia.orgyoutube.com The requirement for a strong acid (pH < 1) is crucial to prevent the formation of side products. organic-chemistry.org

While not a direct reaction of this compound itself, the principles of the Nef reaction, particularly the generation of a carbanion adjacent to an electron-withdrawing group and subsequent transformation, are analogous to the initial deprotonation step in the HWE reaction. The study of Nef reaction pathways provides insight into the reactivity of α-carbanions in different chemical environments.

Cyclization and Rearrangement Reactions of Alpha-Diethoxyphosphoryl Lactones and Related Structures

Alpha-diethoxyphosphoryl lactones, which can be conceptually derived from the cyclization of a modified this compound, undergo various cyclization and rearrangement reactions. These reactions are valuable for the synthesis of complex cyclic molecules.

One notable reaction is the base-catalyzed ethanolysis of α-diethoxyphosphoryl-γ-lactones, which leads to the stereoselective formation of alkyl- and alkenylcyclopropanecarboxylic acid ethyl esters. researchgate.net This transformation involves a ring contraction of an intermediate species. researchgate.net

Furthermore, α-phosphono lactones can be prepared through various strategies, including ring-closing metathesis. nih.gov These lactones serve as intermediates for further transformations. For instance, they can be converted into α-methylene-γ-lactones via a Horner-Wadsworth-Emmons reaction with formaldehyde. researchgate.net The synthesis of these lactone structures often involves the initial generation of a lactone enolate followed by reaction with a phosphorus(III) reagent and subsequent oxidation to form the C-P bond. nih.gov

Rearrangement reactions of related heterocyclic systems, such as the Zimmerman–O'Connell–Griffin rearrangement, have been applied to the synthesis of β-lactams and β-lactones. nih.gov While not directly involving alpha-diethoxyphosphoryl lactones, these photochemical rearrangements highlight the broader potential for rearrangement chemistry in accessing strained ring systems. nih.gov Additionally, metal-free [3+2] cyclization/rearrangement reactions of α-hydroxy ketones with other reagents have been developed to synthesize substituted oxazolines. rsc.org

Decarboxylative Transformations of Carboxylic Acid Moieties in Organophosphorus Compounds

The carboxylic acid group in compounds like this compound can undergo decarboxylative transformations, leading to the loss of carbon dioxide and the formation of a new chemical entity. While specific studies on the decarboxylation of this compound are not extensively detailed in the provided search results, the general principles of decarboxylation can be applied.

Decarboxylation is often facilitated by the presence of an electron-withdrawing group at the β-position, which can stabilize the resulting carbanion intermediate. In the case of this compound, the diethoxyphosphoryl group at the α-position would influence the stability of any potential carbanionic intermediate formed during decarboxylation.

In a related context, the Horner-Wadsworth-Emmons reaction of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid with aldehydes, followed by in situ esterification, leads to the formation of α,β-unsaturated esters, effectively a transformation of the carboxylic acid moiety. arkat-usa.org This suggests that the carboxylic acid group can be a reactive handle for further synthetic modifications in organophosphorus compounds.

Synthetic Utility and Applications of 2 Diethoxyphosphoryl Butanoic Acid in Complex Molecule Construction

Precursors for Substituted Cyclopropane (B1198618) Carboxylates

The strained ring system and unique electronic properties of cyclopropane derivatives have made them attractive targets in medicinal and agrochemical research. The incorporation of a cyclopropane ring can enhance biological activity, improve metabolic stability, and influence the conformational rigidity of a molecule. A common strategy for the synthesis of substituted cyclopropane carboxylates involves the α-alkylation of a suitable precursor followed by cyclization.

While not a direct precursor in the most common methods, the principles of its reactivity are relevant. For instance, a general and efficient method for preparing 1-phenylcyclopropane carboxylic acid derivatives starts with the α-alkylation of 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane. nih.gov This is followed by the hydrolysis of the resulting cyano group to a carboxylic acid. nih.gov This two-step process highlights the importance of a reactive α-position, a feature shared by 2-(Diethoxyphosphoryl)butanoic acid, for the construction of the cyclopropane ring.

| Precursor Type | Reagents | Product | Key Feature |

| 2-Phenyl acetonitrile | 1,2-dibromoethane, NaOH | 1-Phenylcyclopropane carbonitrile | α-Alkylation |

| 1-Phenylcyclopropane carbonitrile | aq. HCl | 1-Phenylcyclopropane carboxylic acid | Hydrolysis |

Building Blocks for Nitrogen-Containing Heterocycles (e.g., Azaphospholidine Derivatives)

This compound and its derivatives are valuable building blocks in the synthesis of nitrogen-containing heterocycles, particularly azaphospholidine derivatives. These compounds, which are phosphorus analogues of γ-lactams, have garnered significant interest due to their potential biological activities.

One notable application involves the synthesis of 2-aryl/dimethylamino-1-ethoxy-2-hydrobenzo[c] nih.govbeilstein-journals.orgazaphosphol-3-one 1-oxides. beilstein-journals.org In this multi-step synthesis, 2-(diethoxyphosphoryl)benzoic acid, a related compound, is first converted to its anhydride, 1-ethoxy-3H-benzo[c] nih.govbeilstein-journals.orgoxaphosphol-3-one 1-oxide, by treatment with thionyl chloride. beilstein-journals.org This intermediate is then reacted with phosphorus pentachloride to form ethyl (2-(chlorocarbonyl)phenyl)phosphonochloridate. beilstein-journals.org The subsequent reaction of this chloridate with various amines or hydrazine (B178648) derivatives in the presence of a base like triethylamine (B128534) yields the desired azaphospholidine derivatives. beilstein-journals.org This synthetic strategy demonstrates the utility of the phosphonate (B1237965) and carboxylic acid functionalities in constructing the heterocyclic ring system.

| Starting Material | Key Intermediate | Reagents | Final Product |

| 2-(Diethoxyphosphoryl)benzoic acid | 1-Ethoxy-3H-benzo[c] nih.govbeilstein-journals.orgoxaphosphol-3-one 1-oxide | Thionyl chloride | 2-Aryl/dimethylamino-1-ethoxy-2-hydrobenzo[c] nih.govbeilstein-journals.orgazaphosphol-3-one 1-oxides |

| 1-Ethoxy-3H-benzo[c] nih.govbeilstein-journals.orgoxaphosphol-3-one 1-oxide | Ethyl (2-(chlorocarbonyl)phenyl)phosphonochloridate | Phosphorus pentachloride | 2-Aryl/dimethylamino-1-ethoxy-2-hydrobenzo[c] nih.govbeilstein-journals.orgazaphosphol-3-one 1-oxides |

| Ethyl (2-(chlorocarbonyl)phenyl)phosphonochloridate | - | Amines/Hydrazines, Triethylamine | 2-Aryl/dimethylamino-1-ethoxy-2-hydrobenzo[c] nih.govbeilstein-journals.orgazaphosphol-3-one 1-oxides |

Intermediate in the Synthesis of Alpha-Substituted Carboxylic Acids

The presence of the diethoxyphosphoryl group at the α-position of this compound makes the α-proton acidic and susceptible to deprotonation. This allows for the introduction of various electrophiles at this position, making it a useful intermediate for the synthesis of α-substituted carboxylic acids.

A classic and versatile method for the α-substitution of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid containing at least one α-hydrogen with a halogen (typically bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes, allowing for halogenation at the α-position. Subsequent hydrolysis yields the α-halo carboxylic acid, which can then be subjected to nucleophilic substitution to introduce a variety of functional groups. While the HVZ reaction is a general method, the reactivity of the α-position in compounds like this compound can be exploited in similar synthetic strategies to achieve α-substitution.

| Reaction | Reagents | Intermediate | Product |

| Hell-Volhard-Zelinsky | Br₂, PBr₃ | Acyl halide | α-Bromo carboxylic acid |

| Nucleophilic Substitution | Nucleophile (e.g., NH₃) | - | α-Amino acid |

Development of Novel Reagents and Catalysts in Organophosphorus Chemistry

The unique combination of a carboxylic acid and a phosphonate group in this compound makes it and its derivatives interesting candidates for the development of novel reagents and catalysts in organophosphorus chemistry. The phosphonate moiety can act as a coordinating group for metal centers, while the carboxylic acid can be modified to tune the steric and electronic properties of the molecule.

For example, derivatives of 2-(diethoxyphosphoryl)benzoic acid have been utilized in the synthesis of 1,2-azaphospholidine 2-oxides, which are important heterocyclic compounds. beilstein-journals.org The synthetic route involves the conversion of the carboxylic acid to a more reactive species, which then undergoes cyclization. beilstein-journals.org This transformation highlights the potential of the dual functionalities to participate in complex reaction cascades. The ability to modify both the phosphonate and the carboxylate groups provides a platform for designing new ligands for catalysis or reagents with specific reactivity. The development of such molecules contributes to the expanding toolbox of organophosphorus chemistry, enabling the synthesis of complex and biologically active molecules.

| Compound Family | Synthetic Application | Potential Role |

| 2-(Diethoxyphosphoryl)benzoic acid derivatives | Synthesis of 1,2-azaphospholidine 2-oxides | Building block for heterocyclic synthesis |

| Organophosphorus compounds with dual functionalities | Ligand design for catalysis | Coordination to metal centers |

| Modified this compound | Development of novel reagents | Tailorable steric and electronic properties |

Analytical Methodologies Development for 2 Diethoxyphosphoryl Butanoic Acid

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-(diethoxyphosphoryl)butanoic acid from complex mixtures. Method development and validation ensure that the chosen technique is precise, accurate, and suitable for its intended purpose. omicsonline.orgresearchgate.netscribd.com The validation process typically assesses parameters such as linearity, precision, accuracy, selectivity, and the limits of detection and quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Organophosphorus Acids

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for analyzing polar and non-volatile organophosphorus acids like this compound. mdpi.com This method allows for direct analysis, often with minimal sample preparation. mdpi.com

For compounds of this class, reversed-phase liquid chromatography is commonly employed, utilizing columns such as a C18 with polar endcapping to handle highly aqueous mobile phases. nih.govnih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as acetic or formic acid to improve peak shape and ionization efficiency. nih.gov

Detection is achieved using a tandem mass spectrometer, most often with an electrospray ionization (ESI) source. While negative ESI is frequently the primary choice for acidic compounds, positive ESI is also feasible. mdpi.com The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.comresearchgate.net

Table 1: Typical LC-MS/MS Parameters for Polar Organophosphorus Acid Analysis

| Parameter | Typical Setting | Source |

| LC Column | Reversed-Phase C18, Polar Endcapped (e.g., Hypersil Gold aQ) | nih.gov |

| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile/Methanol | nih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | mdpi.com |

| MS Detector | Triple Quadrupole (TQ) | mdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Capillary Voltage | 0.6 kV | mdpi.com |

| Desolvation Temp. | 500 °C | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Organophosphorus Compounds

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of many organophosphorus compounds. cromlab-instruments.es However, the direct analysis of polar organophosphorus acids like this compound is challenging due to their low volatility and thermal instability. mdpi.com

To overcome this limitation, a derivatization step is required to convert the polar acid into a more volatile and thermally stable derivative. Common derivatization methods include alkylation (e.g., methylation) or silylation. mdpi.commdpi.com For instance, reagents like trimethylsilyldiazomethane (B103560) have been successfully used to methylate phosphonic acids, making them amenable to GC-MS analysis. mdpi.com

Following derivatization, the sample is injected into the GC system, which typically uses a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, to separate the components. cromlab-instruments.es The mass spectrometer, operating in either electron impact (EI) or chemical ionization (CI) mode, is used for detection and quantification. umn.edu Standardized procedures, such as the US EPA Method 8141B, provide a framework for the analysis of organophosphorus compounds by GC. cromlab-instruments.es

Table 2: General GC-MS Parameters for Derivatized Organophosphorus Acid Analysis

| Parameter | Typical Setting | Source |

| Derivatization | Alkylation (e.g., with Trimethylsilyldiazomethane) or Silylation | mdpi.commdpi.com |

| GC Column | Low-polarity silarylene phase (e.g., TraceGOLD TG-5SilMS) | cromlab-instruments.es |

| Injection Mode | Splitless | cromlab-instruments.es |

| Carrier Gas | Nitrogen or Helium | unirioja.es |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | umn.edu |

| Detector | Mass Spectrometer (e.g., Ion Trap) | cromlab-instruments.es |

Strategies for Enhanced Sensitivity in Detection (e.g., Cationic Derivatization)

Enhancing the sensitivity of detection is a critical goal in the analysis of trace levels of organophosphorus acids. Chemical derivatization can be employed not only to increase volatility for GC-MS but also to improve ionization efficiency in LC-MS/MS, thereby boosting signal intensity. mdpi.com

For LC-MS/MS analysis using positive electrospray ionization (+ESI), a strategy of cationic derivatization has proven effective. This involves reacting the acidic analyte with a reagent that introduces a permanent positive charge. This modification significantly enhances the compound's response in +ESI mode, leading to lower detection limits. A study demonstrated that derivatization of organophosphorus acids significantly improved the signal-to-noise (S/N) ratio in LC-ESI-MS/MS analysis. mdpi.com

This approach is particularly useful for overcoming the sometimes-poor sensitivity of these acids in their native state, allowing for more robust and reliable quantification in complex samples. mdpi.com

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices such as blood, urine, or environmental samples requires an efficient sample preparation step to remove interfering substances. umn.edurcaap.pt Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the cleanup and concentration of organophosphorus compounds from such matrices. rcaap.ptnih.gov

The choice of SPE sorbent is critical for achieving good recovery. For organophosphorus compounds, both polymeric reversed-phase sorbents like Oasis Hydrophilic-Lipophilic Balanced (HLB) and silica-based reversed-phase sorbents like Sep-Pak C18 have been successfully used. researchgate.netrcaap.ptnih.gov In one study comparing extraction procedures for organophosphorus pesticides from whole blood, Sep-Pak C18 cartridges yielded analytical signals that were five times higher than those from Oasis HLB cartridges. rcaap.ptnih.govresearchgate.net The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analyte with a suitable organic solvent. omicsonline.org

Table 3: Example of Extraction Efficiencies for Organophosphorus Compounds from Whole Blood using Sep-Pak C18 SPE

| Compound | Average Extraction Efficiency (%) | Source |

| Dimethoate | ~100 | rcaap.pt |

| Pirimiphos-methyl | ~100 | rcaap.pt |

| General Range | 72 - 102 | rcaap.ptnih.gov |

Spectroscopic Characterization Methods (e.g., NMR, IR) in Conjunction with Computational Data

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides data on the chemical environment of hydrogen (¹H NMR) and phosphorus (³¹P NMR) nuclei. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the two ethoxy groups attached to the phosphorus atom, as well as signals for the protons along the butanoic acid chain. docbrown.info The integration of these signals would correspond to the number of protons in each environment, and spin-spin coupling would lead to characteristic splitting patterns (e.g., triplets and quartets for the ethyl groups). docbrown.info

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the phosphoryl group (P=O), the phosphate (B84403) ester linkages (P-O-C), the carbonyl group of the carboxylic acid (C=O), and the hydroxyl group (O-H).

The interpretation of experimental spectra can be significantly enhanced by computational data . nih.gov Molecular modeling and quantum chemical calculations can predict spectroscopic parameters, which can then be compared with experimental results to confirm the proposed structure. nih.gov This synergistic approach, combining experimental spectroscopy with computational analysis, provides a high degree of confidence in the structural characterization of the compound. mdpi.com

Table 4: Predicted Spectroscopic Features for this compound

| Technique | Functional Group | Expected Characteristic Signal/Peak |

| ¹H NMR | -CH₃ (ethoxy & butyrate) | Signals in the aliphatic region (approx. 0.9-1.5 ppm) |

| -CH₂- (ethoxy & butyrate) | Signals in the aliphatic region (approx. 1.6-4.2 ppm) | |

| -OH (carboxylic acid) | Broad singlet, downfield (approx. 10-12 ppm) | |

| ³¹P NMR | Phosphonate (B1237965) | Single resonance, chemical shift dependent on environment |

| IR | P=O (phosphoryl) | Strong absorption band (approx. 1250-1280 cm⁻¹) |

| P-O-C | Strong absorption band (approx. 950-1050 cm⁻¹) | |

| C=O (carbonyl) | Strong absorption band (approx. 1700-1725 cm⁻¹) | |

| O-H (hydroxyl) | Broad absorption band (approx. 2500-3300 cm⁻¹) |

Future Research Perspectives and Directions

Design and Synthesis of Novel Analogs with Tailored Reactivity

A pivotal direction for future research involves the rational design and synthesis of new analogs of 2-(Diethoxyphosphoryl)butanoic acid. By strategically altering its molecular structure, chemists can fine-tune the reagent's reactivity and physical characteristics to suit highly specific synthetic needs. One promising avenue is the modification of the ester groups attached to the phosphorus atom. The substitution of the standard ethoxy groups with different alkoxy or aryloxy moieties can significantly impact the electrophilicity of the phosphorus center and the steric hindrance around the active site. For example, employing bulkier ester groups could lead to enhanced stereoselectivity in chemical transformations.

Another key area of exploration is the modification of the butanoic acid backbone. The introduction of various substituents at the C3 or C4 positions of the butanoyl chain would open pathways to the synthesis of more intricate and functionally diverse molecules. Furthermore, a significant goal is the development of chiral phosphonates derived from this compound, which are crucial for advancing asymmetric synthesis. The synthesis of constrained analogs, such as cyclopropyl (B3062369) versions of related phosphonobutanoic acids, has already demonstrated how structural modifications can influence biological activity, suggesting that similar strategies could be beneficial for tailoring the properties of this compound analogs. nih.gov

Exploration of Cascade and Multicomponent Reactions for Efficiency

Cascade reactions, also known as tandem or domino reactions, represent a powerful approach to enhance synthetic efficiency by orchestrating multiple bond-forming events in a single, uninterrupted sequence, thereby avoiding the isolation of intermediate compounds. Future research is poised to devise novel cascade sequences that integrate this compound. Such one-pot transformations have the potential to dramatically shorten reaction times, decrease the consumption of solvents, and simplify purification procedures, which aligns with the core tenets of green chemistry. The development of cascade reactions involving phosphonate-containing ylides and other reagents has shown the potential for complex molecule synthesis in a stepwise, controlled manner. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants converge in a single step to form a product incorporating structural elements from each, are another highly promising field. mdpi.com The development of new MCRs that utilize this compound would facilitate the swift assembly of complex molecular frameworks from readily available starting materials. nih.govmdpi.comcaltech.edu This methodology is especially advantageous for generating compound libraries intended for biological screening, as it allows for significant structural diversity from a set of core building blocks. nih.gov

Advancements in Stereoselective Control and Asymmetric Catalysis

Achieving precise control over the three-dimensional arrangement of atoms in a molecule, or stereocontrol, is a cornerstone of modern organic synthesis. nih.gov Future investigations will persistently advance the frontiers of stereoselective transformations that involve this compound. This encompasses the creation of innovative chiral catalysts and reagents designed to govern the formation of specific stereoisomers. mdpi.comrsc.org

Asymmetric catalysis, in particular, offers vast potential for progress. researchgate.net A key focus of this research is the design of chiral Lewis acids or Brønsted acids capable of effectively coordinating with the phosphonate (B1237965) group, thereby directing the approach of nucleophiles or electrophiles with high selectivity. nih.gov Moreover, employing chiral auxiliaries attached to the this compound structure presents an alternative strategy for attaining high levels of diastereoselectivity or enantioselectivity. The overarching ambition is to establish catalytic, enantioselective methods that are not only highly efficient but also broadly applicable across a range of synthetic challenges. unl.pt

Table 1: Examples of Asymmetric Reactions in Phosphonate Chemistry

| Reaction Type | Catalyst/Method | Enantiomeric Excess (ee) | Reference |

| Phospha-Michael Addition | Chiral Diarylprolinol Catalyst | Up to 99% | mdpi.com |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | Up to 90% | researchgate.net |

| Hydrophosphonylation | Chiral Brønsted Acids | Up to 55% | nih.gov |

| Dynamic Kinetic Asymmetric Transformation | Chiral Nucleophilic Catalyst | Up to 62% | nih.gov |

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly shaping the landscape of synthetic methodology development. sciencedaily.comuef.fibioengineer.orgchemeurope.com Future research concerning this compound will place a strong emphasis on creating more sustainable and environmentally friendly processes. rsc.orgnih.gov This includes the adoption of greener solvents, such as water or bio-derived alternatives, and the innovation of solvent-free reaction conditions. researchgate.net

Another critical aspect is the enhancement of atom economy, which aims to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. The design of reactions that generate minimal byproducts is a primary objective. Furthermore, the development of recyclable catalysts for reactions involving this compound would significantly improve the sustainability of these processes. The use of alternative energy sources, like microwave irradiation or mechanochemistry, to drive reactions could also play a crucial role in the development of more ecologically sound synthetic routes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(diethoxyphosphoryl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting thioglycolic acid derivatives with diethyl phosphite under controlled pH and temperature (e.g., room temperature in methanol for 3–4 hours) yields phosphorylated intermediates. Isolation typically involves solvent removal under reduced pressure and crystallization . Adjusting stoichiometry (e.g., 1:1.5–2 molar ratios) and solvent polarity (methanol vs. ethanol) can improve purity (>97% by HPLC) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) to confirm the diethoxyphosphoryl group and carboxylic acid moiety. IR spectroscopy identifies P=O (1250–1300 cm⁻¹) and C=O (1700 cm⁻¹) stretches. Computational tools (e.g., PubChem-generated SMILES:

CCOP(=O)(CCCC(=O)O)OCC) aid in predicting reactivity and hydrogen-bonding interactions .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store at –20°C in airtight containers to prevent hydrolysis of the phosphoryl group. Monitor purity via periodic HPLC analysis. Degradation products (e.g., phosphoric acid derivatives) can be identified using LC-MS .

Advanced Research Questions

Q. How does the diethoxyphosphoryl group modulate the compound’s bioactivity in antimicrobial or neurobiological studies?

- Methodology : Compare the bioactivity of this compound with analogs like (D,L)-(+/-)-2-amino-4-(diethylphosphono)butanoic acid ethyl ester. Use in vitro assays (e.g., MIC tests against E. coli or neuronal cell viability assays) to evaluate structure-activity relationships. The phosphoryl group enhances membrane permeability and enzyme inhibition potential .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays). For instance, discrepancies in IC50 values may arise from differences in cell lines or phosphorylation-dependent activation pathways. Meta-analyses of datasets from PubChem and EPA DSSTox can identify consensus trends .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or carboxylases?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (PDB ID: 2JD). The phosphoryl group’s electrostatic interactions with catalytic lysine residues are critical. Validate predictions with mutagenesis studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Optimize asymmetric catalysis using chiral ligands (e.g., (R)-(-)-α-methoxyphenylacetic acid derivatives). Monitor enantiomeric excess via chiral HPLC or polarimetry. Continuous-flow reactors improve reproducibility at multi-gram scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.